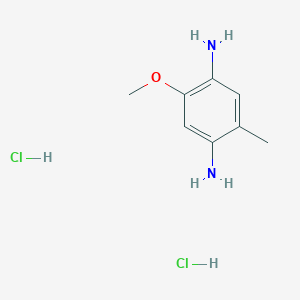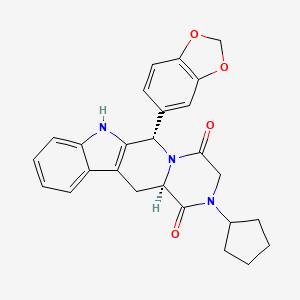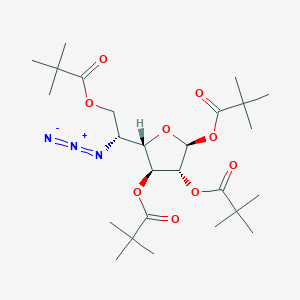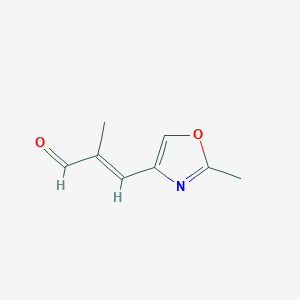
MNPA 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MNPA HCl, or meta-nitrophenolamine hydrochloride, is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a nitro group and an amine group on a benzene ring, making it a versatile intermediate in organic synthesis.
科学研究应用
Meta-nitrophenolamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meta-nitrophenolamine hydrochloride typically involves the reaction of propylene oxide with ammonium chloride. The process begins by adding water, ammonium chloride, and propylene oxide to a reactor. Under controlled conditions of 60 to 80 degrees Celsius and a pressure of less than or equal to 0.3 MPa, the reaction proceeds to form meta-nitrophenolamine hydrochloride along with some by-products .
Industrial Production Methods
In an industrial setting, the production of meta-nitrophenolamine hydrochloride involves a similar process but on a larger scale. The reaction mixture is subjected to further purification steps to isolate the desired product. The by-products are separated based on their physical properties, and the final product is obtained through filtration, drying, and additional purification steps .
化学反应分析
Types of Reactions
Meta-nitrophenolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzene compounds, which can be further utilized in organic synthesis and industrial applications .
作用机制
The mechanism of action of meta-nitrophenolamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
相似化合物的比较
Meta-nitrophenolamine hydrochloride can be compared with other nitroaromatic compounds such as ortho-nitrophenol and para-nitrophenol. While all these compounds share a nitro group on the benzene ring, their positions differ, leading to variations in their chemical reactivity and applications. Meta-nitrophenolamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications .
List of Similar Compounds
- Ortho-nitrophenol
- Para-nitrophenol
- Meta-nitroaniline
Meta-nitrophenolamine hydrochloride stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis of MNPA HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: The reaction of 4-methoxyphenylacetonitrile with methylmagnesium bromide in anhydrous ethyl acetate at low temperature (-78°C) to form the corresponding Grignard reagent.", "Step 2: The addition of hydrochloric acid to the reaction mixture to form the MNPA intermediate.", "Step 3: The isolation of the MNPA intermediate by extraction with ethyl acetate and subsequent washing with water.", "Step 4: The conversion of the MNPA intermediate to MNPA HCl by the addition of hydrochloric acid and stirring at room temperature.", "Step 5: The isolation of the final product by filtration and washing with water." ] } | |
CAS 编号 |
126874-83-7 |
分子式 |
C20H23NO3 . HCl |
分子量 |
361.87 |
纯度 |
> 95% |
同义词 |
2-Methoxy-10,11-dihydroxy-N-propylnoraporphine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)


